molecular formula C9H10N2O3S B14762741 (6-methylsulfonyl-1H-benzimidazol-2-yl)methanol

(6-methylsulfonyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B14762741
M. Wt: 226.25 g/mol
InChI Key: ADXABKWOECHXDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of o-phenylenediamine with formaldehyde and a sulfonyl chloride under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (6-methylsulfonyl-1H-benzimidazol-2-yl)methanol may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(6-methylsulfonyl-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a thiol or sulfide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzimidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-methylsulfonyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of both the methylsulfonyl group and the methanol moiety. This combination of functional groups can enhance the compound’s solubility, reactivity, and biological activity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

(6-methylsulfonyl-1H-benzimidazol-2-yl)methanol

InChI

InChI=1S/C9H10N2O3S/c1-15(13,14)6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

ADXABKWOECHXDW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CO

Origin of Product

United States

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